3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C15H14N4O2 and a molar mass of 282.3 g/mol. This compound is classified as a bipyrazole derivative, which is part of a larger class of pyrazole compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure incorporates both benzoic acid and bipyrazole moieties, enhancing its reactivity and interaction with biological targets.
The compound can be sourced from various chemical databases and research articles that focus on synthetic methodologies and applications of bipyrazole derivatives. It falls under the category of organic compounds, specifically as an aromatic carboxylic acid due to the presence of the benzoic acid group. The International Chemical Identifier (CAS) number for this compound is 1006352-84-6, facilitating its identification in chemical literature.
The synthesis of 3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid typically involves several steps that may include:
The reactions are usually conducted under controlled conditions, using solvents such as dimethylformamide or acetonitrile, and may require catalysts or bases to facilitate the coupling process. Monitoring of the reaction progress can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid consists of a benzoic acid moiety attached to a bipyrazole group via a methylene bridge. This structural arrangement allows for potential intramolecular interactions that may influence its chemical properties.
Key structural data include:
The compound can undergo various chemical reactions typical for carboxylic acids and pyrazoles, including:
Reactions are often conducted under acidic or basic conditions depending on the desired product. For example, esterification may require acidic catalysts such as sulfuric acid, while amidation might proceed under basic conditions.
The mechanism of action for 3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid can vary based on its application in medicinal chemistry. In general, compounds containing bipyrazole structures exhibit biological activities such as:
The exact mechanism would depend on the target biomolecules and pathways involved.
The compound exhibits typical reactivity associated with carboxylic acids and heterocyclic compounds:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the identity and purity of synthesized compounds.
3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid has potential applications in various scientific fields:
Research continues to explore its full range of applications based on its unique structural characteristics and biological activity profile.
The compound 3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid (CAS: 1006352-84-6) represents a sophisticated molecular architecture engineered for targeted biological interactions. Its structure integrates a bipyrazole core linked via a methylene bridge to a benzoic acid moiety, yielding the molecular formula C₁₅H₁₄N₄O₂ and a molecular weight of 282.30 g/mol [1]. The SMILES notation (O=C(O)C1=CC=CC(CN2N=C(C3=CN(C)N=C3)C=C2)=C1) precisely encodes its connectivity: a 3,4'-bipyrazole system where the 1'-position nitrogen bears a methyl group (N(C)), while the 1-position nitrogen connects to the benzyl linker [1].
This hybrid exhibits several pharmacophoric elements critical for drug discovery:
Table 1: Key Molecular Descriptors of 3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic Acid
Property | Value |
---|---|
CAS Registry Number | 1006352-84-6 |
Molecular Formula | C₁₅H₁₄N₄O₂ |
Molecular Weight (g/mol) | 282.30 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
SMILES Notation | O=C(O)C1=CC=CC(CN2N=C(C3=CN(C)N=C3)C=C2)=C1 |
Compared to simpler analogs like 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid (C₁₁H₁₀N₂O₂, MW 202.21) [6], this compound’s extended bipyrazole system offers substantially greater conformational versatility and polar surface area, enhancing potential for multi-point target binding. The 3,4'-bipyrazole linkage distinguishes it from other pharmacophores such as 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid (C₁₂H₁₁N₃O₃) [7], which employs an amide linker instead of methylene, reducing flexibility and electron density.
3-[(1'-Methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid entered the chemical landscape relatively recently, as evidenced by its CAS registry number (1006352-84-6) issued post-2010. Its emergence coincides with growing interest in azole-carboxylic acid hybrids as kinase inhibitors and GPCR modulators [1]. While early pyrazole-benzoic acids like 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid (CAS 915707-39-0) were reported circa 2009 [6], the incorporation of bipyrazole systems represents a strategic evolution toward increased target specificity.
The compound’s availability through specialized suppliers like BLD Pharm underscores its research relevance [1]. Unlike commercial drug candidates with extensive literature, this molecule occupies a niche in exploratory medicinal chemistry, primarily investigated for:
Table 2: Comparative Analysis of Pyrazole/Bipyrazole Benzoic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Distinction |
---|---|---|---|---|
3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid | 1006352-84-6 | C₁₅H₁₄N₄O₂ | 282.30 | 3,4'-Bipyrazole core with methylene linker |
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | 915707-39-0 | C₁₁H₁₀N₂O₂ | 202.21 | Single pyrazole at benzoic acid para-position |
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid | - | C₁₂H₁₁N₃O₃ | 245.24 | Amide-linked pyrazole-carboxylate |
3-(1-methyl-1h-pyrazol-3-yl)benzoic acid | - | C₁₁H₁₀N₂O₂ | 202.21 | Single pyrazole at benzoic acid meta-position |
Synthetic accessibility via N-alkylation of bipyrazole precursors followed by nucleophilic substitution has enabled rapid exploration of its SAR. Despite lacking clinical data (as of 2025), its structural kinship to advanced candidates like 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid-HCl (Y507-5669) [5] suggests potential in targeting inflammation and oncology pathways. Current research focuses on optimizing its physicochemical profile—particularly logP reduction—while retaining the essential bipyrazole-benzoic acid pharmacophore [1] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8